molecular formula C9H7ClN2S B8794586 2-(2-chlorophenyl)-5-methyl-1,3,4-thiadiazole CAS No. 55210-94-1

2-(2-chlorophenyl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B8794586
CAS No.: 55210-94-1
M. Wt: 210.68 g/mol
InChI Key: LWXMIJBHPVXFQH-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole, 2-(2-chlorophenyl)-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiosemicarbazide with substituted carboxylic acids or their derivatives. The reaction is usually carried out in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole, 2-(2-chlorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and induce apoptosis in cancer cells. The compound’s ability to interact with proteins and nucleic acids contributes to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole, 2-(2-chlorophenyl)-5-ethyl-
  • 1,3,4-Thiadiazole, 2-(2-chlorophenyl)-5-phenyl-
  • 1,3,4-Thiadiazole, 2-(2-chlorophenyl)-5-methoxy-

Uniqueness

2-(2-chlorophenyl)-5-methyl-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl and 5-methyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

55210-94-1

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C9H7ClN2S/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,1H3

InChI Key

LWXMIJBHPVXFQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)C2=CC=CC=C2Cl

Origin of Product

United States

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